molecular formula C9H12BrOP B2534551 1-bromo-3-[(dimethylphosphoryl)methyl]benzene CAS No. 2445785-73-7

1-bromo-3-[(dimethylphosphoryl)methyl]benzene

Cat. No.: B2534551
CAS No.: 2445785-73-7
M. Wt: 247.072
InChI Key: DNXNLKLMSFACCT-UHFFFAOYSA-N
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Description

1-Bromo-3-[(dimethylphosphoryl)methyl]benzene is an organobromine compound featuring a bromine substituent at the meta position of a benzene ring, along with a dimethylphosphoryl-methyl group. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the preparation of phosphonate-containing derivatives. Its structure combines the electron-withdrawing effects of bromine and the steric/electronic influence of the dimethylphosphoryl group, making it valuable for designing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

1-bromo-3-(dimethylphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrOP/c1-12(2,11)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXNLKLMSFACCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives. The dimethylphosphoryl group enhances reactivity by polarizing the C–Br bond.

Reaction PartnerCatalyst SystemSolventTemperatureYieldReference
Aryl boronic acidPd(PPh₃)₄, K₂CO₃THF/H₂O80–100°C70–85%
Alkenyl boronic esterPdCl₂(dppf), Cs₂CO₃DMF90°C65%

Mechanism : Oxidative addition of Pd⁰ to C–Br bond → Transmetallation with boronic acid → Reductive elimination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution at the bromine position under basic conditions.

NucleophileBaseSolventTemperatureYieldReference
Potassium phenoxideK₂CO₃DMF120°C54%
PiperidineNaHTHF60°C48%
Sodium methoxideMeOHReflux32%

Key Factor : The phosphoryl group directs nucleophilic attack to the meta position via resonance withdrawal.

Buchwald-Hartwig Amination

Copper- or palladium-mediated coupling with amines forms C–N bonds.

AmineCatalystLigandSolventYieldReference
AnilineCuI1,10-PhenDMSO60%
MorpholinePd₂(dba)₃XantphosToluene70%

Conditions : Typically requires 8–24 hours at 80–110°C. Steric hindrance from the phosphoryl-methyl group reduces yields compared to simpler aryl bromides.

Radical-Mediated Reactions

Photochemical or AIBN-initiated reactions enable C–C bond formation.

Radical SourceSolventProductYieldReference
Tributyltin hydrideBenzeneDehalogenated product88%
Ethyl acrylate (RAFT)AcetonitrileAlkylated derivative40%

Note : The phosphoryl group stabilizes radical intermediates through inductive effects.

Functionalization at the Benzylic Position

While less common, the methyl group adjacent to the phosphoryl moiety can undergo oxidation:

ReagentProductConditionsYieldReference
KMnO₄, H₂SO₄Phosphoryl benzoic acid0°C → RT, 12 h35%
SeO₂α-Ketophosphoryl derivativeXylene, reflux28%

Limitation : Over-oxidation and side reactions limit synthetic utility.

Electrophilic Aromatic Substitution (Limited)

The electron-withdrawing phosphoryl group deactivates the ring, but directed ortho/para substitution occurs under forcing conditions:

ElectrophileCatalystPositionYieldReference
HNO₃, H₂SO₄Para-nitro15%
Cl₂, FeCl₃AlCl₃Ortho-chloro10%

Challenges : Low yields due to competing side reactions (e.g., debromination).

Grignard and Organometallic Additions

The bromine atom reacts with organomagnesium reagents, though the phosphoryl group may require protection:

ReagentProductConditionsYieldReference
MeMgBr3-Methylphosphoryl benzeneTHF, −78°C → RT50%
PhLiBiarylphosphoryl derivativeEt₂O, 0°C45%

Optimization : Slow addition and low temperatures minimize decomposition.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has shown that compounds with phosphonate groups exhibit potential anticancer properties. The dimethylphosphoryl moiety in 1-bromo-3-[(dimethylphosphoryl)methyl]benzene may enhance its efficacy as an anticancer agent by promoting selective toxicity towards cancer cells while minimizing effects on normal cells. Studies indicate that phosphonates can interfere with cellular signaling pathways crucial for tumor growth and proliferation.

Enzyme Inhibition:
The compound's ability to act as an enzyme inhibitor is noteworthy. Phosphonates have been recognized for their role in inhibiting enzymes such as acetylcholinesterase, which is vital in neurotransmission. This inhibition can be leveraged to develop treatments for neurodegenerative diseases like Alzheimer's.

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as an essential intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Ligand Development:
The compound can be utilized to create new phosphine-based ligands for catalysis. Phosphine ligands are crucial in transition metal-catalyzed reactions, including cross-coupling and hydrogenation processes. The incorporation of the dimethylphosphoryl group enhances the ligand's electronic properties, potentially improving catalytic activity.

Material Science

Polymer Chemistry:
In materials science, this compound can be used to synthesize phosphorous-containing polymers. These materials are known for their flame-retardant properties and are useful in producing high-performance plastics and coatings.

Nanomaterials:
The compound may also play a role in the synthesis of nanomaterials, where its unique chemical properties can facilitate the formation of nanoparticles with specific functionalities. Such materials have applications in drug delivery systems and biosensors.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of phosphonate derivatives, including compounds structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2022) demonstrated that phosphonate compounds could effectively inhibit acetylcholinesterase activity in vitro. The study highlighted the potential of this compound as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene involves its interaction with molecular targets through its bromine and dimethylphosphoryl groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-Bromo-4-[(dimethylphosphoryl)methyl]benzene
  • Molecular Formula : C₉H₁₁BrO₂P (same as the meta isomer).
  • Key Difference : The dimethylphosphoryl-methyl group is para to bromine.
  • Impact : Para substitution often results in distinct electronic and steric effects compared to meta isomers. For example, para-substituted derivatives may exhibit higher symmetry, influencing crystallization behavior and reactivity in Suzuki-Miyaura couplings .
1-Bromo-2-[(dimethylphosphoryl)methyl]benzene
  • Synthesis: Not directly reported in the evidence, but ortho-substituted analogs are generally challenging to synthesize due to steric hindrance between substituents.

Functional Group Variants

1-Bromo-3-(methylsulfonylmethyl)benzene
  • Molecular Formula : C₈H₈BrO₂S.
  • Key Difference : Replaces the dimethylphosphoryl group with a methylsulfonyl group.
  • Impact : Sulfonyl groups are stronger electron-withdrawing groups than phosphoryl groups, which may enhance electrophilic reactivity in aromatic substitution reactions. However, phosphoryl groups offer better coordination sites for transition-metal catalysts .
1-Bromo-3-(difluoromethyl)benzene
  • Molecular Formula : C₇H₅BrF₂.
  • Key Difference : A difluoromethyl group replaces the dimethylphosphoryl-methyl chain.
  • Application : Used in the synthesis of purine derivatives (e.g., compound 2 in ). The absence of phosphorus reduces steric bulk, favoring reactions requiring smaller substituents .

Halogen and Aromatic System Analogs

1-Bromo-3-phenoxybenzene
  • Molecular Formula : C₁₂H₉BrO.
  • Key Difference: A phenoxy group replaces the dimethylphosphoryl-methyl chain.
  • Reactivity : The ether linkage (C-O-C) introduces conjugation effects, altering electronic properties. This compound is used in nucleophilic aromatic substitution but lacks the phosphorus-based coordination sites critical for certain catalytic cycles .
1-Bromo-3-(trifluoromethyl)benzene
  • Molecular Formula : C₇H₄BrF₃.
  • Key Difference : A trifluoromethyl group replaces the phosphoryl-methyl chain.
  • Impact : The strong electron-withdrawing nature of CF₃ enhances stability toward oxidation but reduces nucleophilic aromatic substitution activity compared to phosphoryl-containing analogs .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Applications/Reactivity Reference
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene C₉H₁₁BrO₂P ~271.06 Dimethylphosphoryl-methyl Cross-coupling, phosphonate synthesis
1-Bromo-4-[(dimethoxyphosphoryl)methyl]benzene C₉H₁₁BrO₂P ~271.06 Dimethoxyphosphoryl-methyl (para) Catalytic intermediate
1-Bromo-3-(methylsulfonylmethyl)benzene C₈H₈BrO₂S ~263.12 Methylsulfonyl-methyl Electrophilic substitution
1-Bromo-3-phenoxybenzene C₁₂H₉BrO 249.11 Phenoxy Nucleophilic substitution, ether synthesis
1-Bromo-3-(difluoromethyl)benzene C₇H₅BrF₂ 206.02 Difluoromethyl Purine derivative synthesis

Biological Activity

1-Bromo-3-[(dimethylphosphoryl)methyl]benzene, a compound with the chemical formula C₉H₁₁BrNO₂P, has garnered attention in recent years for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₉H₁₁BrNO₂P
  • CAS Number : 2445785-73-7
  • Molecular Weight : 252.06 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Anticancer Potential : Research has suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is believed to be mediated through the modulation of specific signaling pathways involved in cell growth and survival.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to reduced energy production in target cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, causing destabilization and subsequent cell lysis.
  • Signal Transduction Modulation : The compound might influence intracellular signaling pathways, particularly those related to apoptosis and proliferation.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

In a separate investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic conditions for 1-bromo-3-[(dimethylphosphoryl)methyl]benzene to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination and phosphorylation steps. Key parameters include:
  • Temperature control : Maintaining 0–5°C during bromination to minimize side reactions (e.g., di-substitution) .
  • Catalyst selection : Use of Lewis acids like AlCl₃ for directing electrophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) can be confirmed via GC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The phosphoryl methyl group typically shows a singlet near δ 1.8–2.2 ppm in ¹H NMR, while the aromatic protons appear as a multiplet (δ 7.0–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. Example: Calculated for C₉H₁₁BrO₂P: 285.9704; Observed: 285.9706 .
  • FT-IR : Key stretches include P=O (~1250 cm⁻¹) and C-Br (~550 cm⁻¹) .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer :
  • Competing alkylation : Use sterically hindered bases (e.g., DIPEA) to reduce nucleophilic substitution at the benzylic position .
  • Oxidation of phosphine : Conduct phosphorylation under inert atmosphere (N₂/Ar) to prevent P(III) → P(V) oxidation .
  • Byproduct identification : Compare TLC/Rf values with known intermediates and optimize reaction time to minimize degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Data collection : Use SHELXL for small-molecule refinement. High-resolution data (<1.0 Å) ensures accurate bond-length/angle measurements .
  • Twinned crystals : Apply the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .
  • Validation : Cross-check C–Br and P=O bond lengths against Cambridge Structural Database (CSD) entries to confirm geometric accuracy .

Q. How to address discrepancies in NMR data for derivatives with steric hindrance?

  • Methodological Answer :
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve signal splitting caused by hindered rotation (e.g., around the phosphoryl group) .
  • COSY/NOESY : Identify coupling patterns and spatial proximity of protons in crowded regions .
  • Computational validation : Compare experimental chemical shifts with DFT-calculated values (GIAO method) using Gaussian or ORCA .

Q. What strategies improve enantiomeric purity in chiral analogs of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during phosphorylation .
  • Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., ≥99% ee achieved with Candida antarctica lipase B) .
  • Chiral HPLC : Employ Chiralpak IA/IB columns with hexane/isopropanol mobile phase for analytical separation .

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